molecular formula C17H21IN2 B12519966 1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 661464-17-1

1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B12519966
CAS No.: 661464-17-1
M. Wt: 380.27 g/mol
InChI Key: CALDPWNWHFRVGP-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is a chemical compound with a complex structure that includes a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1-ethyl-2,3-dihydro-1H-benzimidazole with 2-phenylethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-2,3-dihydro-1H-benzimidazole: A precursor in the synthesis of the target compound.

    2-Phenylethyl iodide: Another precursor used in the synthesis.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1-Ethyl-3-(2-phenylethyl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

661464-17-1

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

IUPAC Name

1-ethyl-3-(2-phenylethyl)-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C17H20N2.HI/c1-2-18-14-19(17-11-7-6-10-16(17)18)13-12-15-8-4-3-5-9-15;/h3-11H,2,12-14H2,1H3;1H

InChI Key

CALDPWNWHFRVGP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CN(C2=CC=CC=C21)CCC3=CC=CC=C3.[I-]

Origin of Product

United States

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